5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid
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Overview
Description
5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid: is a complex organic compound with the molecular formula C33H29NO6 and a molecular weight of 535.586 g/mol . This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a xanthene moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fmoc Protection:
Xanthene Coupling: Coupling the Fmoc-protected amine with a xanthene derivative under basic conditions.
Pentanoic Acid Attachment: The final step involves attaching the pentanoic acid moiety to the xanthene derivative through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and high-throughput screening techniques to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the xanthene moiety.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group or the xanthene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid involves its interaction with specific molecular targets. The Fmoc group can protect amine functionalities, allowing for selective reactions at other sites. The xanthene moiety can participate in various photochemical and redox reactions, making the compound useful in fluorescence-based assays and imaging .
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 5-[[9-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-2-yl]oxy]: Similar structure but with a different xanthene substitution pattern.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid: Contains a similar Fmoc group but with a different backbone.
Pentanoic acid, 4-[[9-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxo-5-[(triphenylmethyl)amino]-, (4R)-: Another related compound with a different substitution pattern.
Uniqueness
The uniqueness of 5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid lies in its combination of the Fmoc group and the xanthene moiety, which provides distinct chemical reactivity and versatility in various applications .
Properties
Molecular Formula |
C33H29NO6 |
---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
5-[[9-(9H-fluoren-9-ylmethoxycarbonylamino)-9H-xanthen-3-yl]oxy]pentanoic acid |
InChI |
InChI=1S/C33H29NO6/c35-31(36)15-7-8-18-38-21-16-17-27-30(19-21)40-29-14-6-5-13-26(29)32(27)34-33(37)39-20-28-24-11-3-1-9-22(24)23-10-2-4-12-25(23)28/h1-6,9-14,16-17,19,28,32H,7-8,15,18,20H2,(H,34,37)(H,35,36) |
InChI Key |
ZSDCGEXATKVWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4C5=C(C=C(C=C5)OCCCCC(=O)O)OC6=CC=CC=C46 |
Origin of Product |
United States |
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